

Cycloxydim Degradation in Soil: A Technical Whitepaper

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Compound of Interest

Compound Name: Cycloxydim

Cat. No.: B8784830

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the degradation of the herbicide **cycloxydim** in the soil environment. It details the primary degradation products, their formation and dissipation kinetics, the methodologies used for their study, and the key environmental factors influencing these processes.

Executive Summary

Cycloxydim, a post-emergence herbicide, undergoes rapid degradation in soil, primarily through microbial and photolytic pathways. The dissipation of the parent compound is swift, with a half-life often less than 24 hours under aerobic conditions. Degradation proceeds through two main routes: oxidation of the thiopyrane ring sulfur and a Beckmann rearrangement followed by ring closure. This results in a series of metabolites, with **cycloxydim-TSO**, **cycloxydim-TSO₂**, and **cycloxydim-T₂SO** being the most significant transient products. Ultimately, **cycloxydim** and its metabolites are further transformed into bound residues and mineralized to carbon dioxide. This document synthesizes available quantitative data, outlines common experimental protocols for studying **cycloxydim**'s fate in soil, and provides visual representations of the degradation pathway and experimental workflows.

Cycloxydim Degradation Pathway and Kinetics

The degradation of **cycloxydim** in soil is a multifaceted process involving several key transformation products. The primary mechanism is the oxidation of the sulfur atom in the thiopyrane ring, leading to the formation of **cycloxydim** sulfoxide (**cycloxydim**-TSO) and subsequently **cycloxydim** sulfone (**cycloxydim**-TSO₂). An alternative pathway involves a Beckmann rearrangement and subsequent ring closure to form **cycloxydim**-T2S, which can be further oxidized to **cycloxydim**-T2SO and **cycloxydim**-T2SO₂.

Quantitative Data on Degradation Products

The following tables summarize the dissipation times (DT50 and DT90) for **cycloxydim** and the formation and dissipation of its major metabolites in soil under aerobic laboratory conditions.

Table 1: Dissipation Times (DT50 & DT90) of **Cycloxydim** in Soil

Soil Type	Temperature (°C)	pH	Organic Carbon (%)	DT50 (days)	DT90 (days)	Reference
Loamy Sand	22 ± 2	6.8	2.4	<0.38	<1.26	[1]
Loam	20	7.7	1.4	<0.38	<1.26	[1]
Sandy Loam	20	5.6	1.0	<0.38	<1.26	[1]

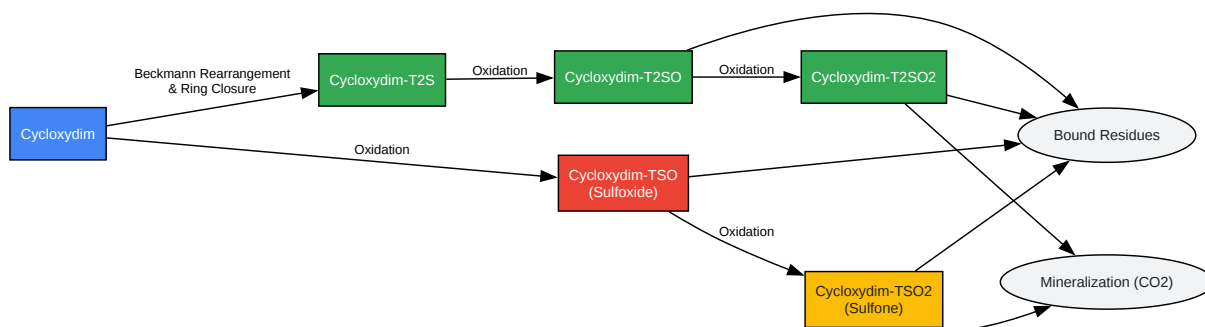
Table 2: Formation and Dissipation of Major **Cycloxydim** Metabolites in Loamy Sand Soil at 22 ± 2°C

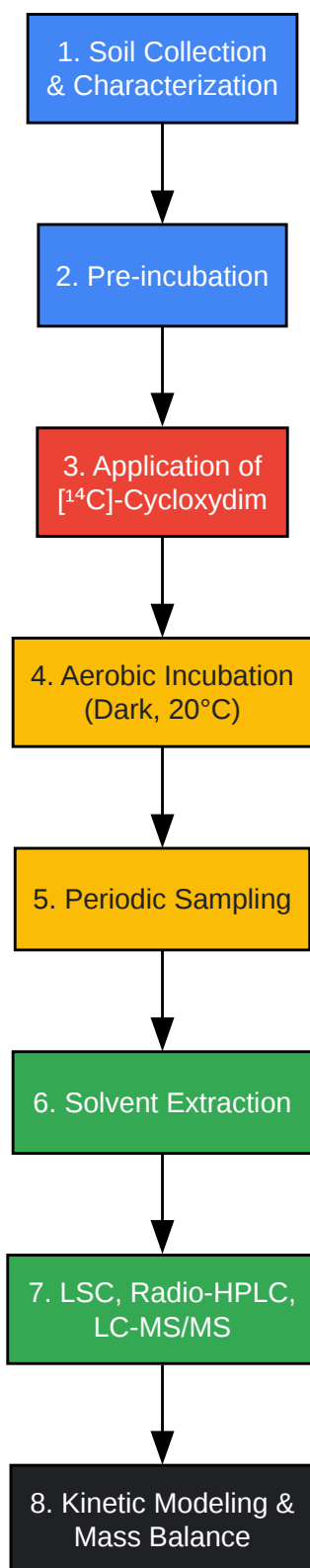
Metabolite	Maximum % of Applied Radioactivity (TAR)	Day of Max Formation	DT50 (days)	DT90 (days)	Reference
Cycloxydim-TSO	39.5	21	9.3 - 10.6	30.9 - 35.2	[1] [2]
Cycloxydim-TSO2	2.8	60	8.8 - 12.6	29.2 - 41.8	[1] [2]
Cycloxydim-T2SO	1.0	60	17.9 - 291.7	59.5 - 969	[1] [2]

Note: The wide range in DT50 and DT90 for **Cycloxydim-T2SO** reflects significant variability across different soil types and conditions.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway of **cycloxydim** in soil.





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References

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